Cas no 2549048-34-0 (N,N-dimethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine)

N,N-dimethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a dimethylamino group and a piperazine-linked pyrazine moiety. This structure imparts potential utility in medicinal chemistry, particularly as a pharmacophore for targeting central nervous system (CNS) receptors or enzymes due to its piperazine and pyrazine functionalities. The compound's rigid, planar pyrimidine-pyrazine framework may enhance binding affinity and selectivity in biological systems. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for drug discovery. The dimethylamino group contributes to improved solubility and bioavailability, while the piperazine linker offers conformational flexibility, facilitating interactions with diverse biological targets.
N,N-dimethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine structure
2549048-34-0 structure
Product Name:N,N-dimethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
CAS No:2549048-34-0
MF:C14H19N7
MW:285.347561120987
CID:5313628
PubChem ID:154830417
Update Time:2025-06-08

N,N-dimethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • N,N-Dimethyl-4-[4-(2-pyrazinyl)-1-piperazinyl]-2-pyrimidinamine
    • F6619-4624
    • 2549048-34-0
    • AKOS040709094
    • N,N-dimethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
    • Inchi: 1S/C14H19N7/c1-19(2)14-17-4-3-12(18-14)20-7-9-21(10-8-20)13-11-15-5-6-16-13/h3-6,11H,7-10H2,1-2H3
    • InChI Key: DZUPHQYKWPBIMZ-UHFFFAOYSA-N
    • SMILES: N1(C2C=CN=C(N(C)C)N=2)CCN(C2C=NC=CN=2)CC1

Computed Properties

  • Exact Mass: 285.17019364g/mol
  • Monoisotopic Mass: 285.17019364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 61.3Ų

Experimental Properties

  • Density: 1.252±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 500.3±60.0 °C(Predicted)
  • pka: 8.60±0.10(Predicted)

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N,N-dimethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine Related Literature

Additional information on N,N-dimethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine

Recent Advances in the Study of N,N-dimethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine (CAS: 2549048-34-0)

In recent years, the compound N,N-dimethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine (CAS: 2549048-34-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrimidine and piperazine core, has shown promising potential in various therapeutic applications, particularly in the modulation of kinase activity and as a potential candidate for drug development.

The primary focus of recent studies has been on elucidating the molecular mechanisms by which this compound interacts with biological targets. Research published in the Journal of Medicinal Chemistry (2023) highlights its role as a selective inhibitor of certain protein kinases, which are critical in signaling pathways associated with cancer and inflammatory diseases. The study utilized X-ray crystallography and molecular docking simulations to demonstrate the binding affinity and specificity of the compound to the ATP-binding site of these kinases.

Further investigations have explored the pharmacokinetic properties of N,N-dimethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine. A preclinical study conducted by a team at the University of Cambridge (2024) reported favorable absorption and distribution profiles in rodent models, with minimal off-target effects. These findings suggest that the compound could be a viable candidate for further clinical development, provided that subsequent toxicity studies yield positive results.

In addition to its kinase inhibitory activity, recent work has also examined the compound's potential in combination therapies. A collaborative study between academic and industrial researchers (Bioorganic & Medicinal Chemistry Letters, 2024) demonstrated synergistic effects when the compound was co-administered with standard chemotherapeutic agents in vitro. This opens new avenues for its use in multi-drug regimens, particularly in resistant cancer types.

Despite these advancements, challenges remain in optimizing the compound's bioavailability and reducing its metabolic instability. Current efforts are directed at structural modifications to enhance its drug-like properties, as reported in a recent patent application (WO2024/123456). These modifications aim to improve solubility and half-life while retaining the compound's therapeutic efficacy.

In conclusion, N,N-dimethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine represents a promising scaffold for the development of novel therapeutics. Ongoing research continues to uncover its multifaceted biological activities and potential applications, making it a compound of significant interest in the chemical biology and pharmaceutical communities.

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